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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic
signature of (3-Methyloxolan-3-yl)methanamine, a key building block in contemporary
medicinal chemistry. In the absence of publicly available experimental spectra, this document
leverages advanced computational prediction methodologies to generate and interpret the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this
compound. The guide is designed for researchers, scientists, and drug development
professionals, offering not only a detailed analysis of the predicted data but also field-proven,
step-by-step protocols for the experimental acquisition of such spectra. The causality behind
experimental choices and the logic of spectral interpretation are emphasized throughout,
ensuring a self-validating framework for the spectroscopic analysis of this and similar
molecules.

Introduction and Molecular Overview

(3-Methyloxolan-3-yl)methanamine (CeéH13NO, Molar Mass: 115.17 g/mol ) is a saturated
heterocyclic compound featuring a tetrahydrofuran (oxolane) ring, a quaternary carbon center,
a methyl group, and a primary aminomethyl substituent. This unique combination of a cyclic
ether and a primary amine makes it a valuable synthon in the development of novel
pharmaceutical agents. The precise characterization of its three-dimensional structure is
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paramount for understanding its reactivity, confirming its identity, and ensuring purity in
synthetic workflows.

Spectroscopic techniques are the cornerstone of such characterization. NMR spectroscopy
elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key
functional groups through their vibrational modes, and mass spectrometry determines the
molecular weight and provides structural clues through fragmentation analysis. This guide will
explore each of these techniques in the context of (3-Methyloxolan-3-yl)methanamine.

Molecular Structure:

Caption: 2D structure of (3-Methyloxolan-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. By probing the magnetic properties of atomic nuclei (primarily *H and 13C), it
provides detailed information about the chemical environment, connectivity, and
stereochemistry of atoms within a molecule.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum is generated based on established incremental rules and
computational algorithms that consider the effects of neighboring functional groups on the
magnetic shielding of each proton.[1][2]

Table 1: Predicted *H NMR Chemical Shifts (500 MHz, CDCls)
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Chemical Shift
Proton Label (5, ppm) Multiplicity Integration Assighment
(Predicted)

H-a 3.75-3.95 Multiplet 2H -O-CH:z- (C2-H)
H-b 3.65-3.85 Multiplet 2H -O-CH:- (C5-H)
H-c 2.70 Singlet 2H -C-CH2-NH:2
H-d 1.80 - 2.00 Multiplet 2H -CH2- (C3-H)
H-e 1.70 - 1.90 Multiplet 2H -CH2- (C4-H)
H-f 1.30 (Broad) Singlet 2H -NH:z

H-g 1.15 Singlet 3H -CHs

Interpretation and Expert Insights:

Ether Protons (H-a, H-b): The protons on the carbons adjacent to the ring oxygen are the
most deshielded due to the electronegativity of oxygen, and are thus predicted to appear
furthest downfield in the 3.65-3.95 ppm range. Their signals are expected to be complex
multiplets due to coupling with adjacent methylene protons.

Aminomethyl Protons (H-c): The protons of the -CH2-NHz group are adjacent to the electron-
withdrawing amine group and the quaternary carbon. Their predicted chemical shift is around
2.70 ppm. As they have no adjacent protons, the signal is predicted to be a singlet.

Ring Methylene Protons (H-d, H-e): The remaining two sets of methylene protons on the
tetrahydrofuran ring are predicted to appear in the more shielded region of 1.70-2.00 ppm.

Amine Protons (H-f): The protons on the nitrogen atom typically appear as a broad singlet
due to rapid chemical exchange and quadrupolar broadening from the nitrogen nucleus. The
chemical shift can be highly variable and is dependent on solvent, concentration, and
temperature. A value around 1.30 ppm is a reasonable estimate in a non-polar solvent like
CDCls.
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» Methyl Protons (H-g): The methyl protons are attached to a quaternary carbon and are
therefore not coupled to any other protons, resulting in a sharp singlet. Their position at
~1.15 ppm is characteristic of an alkyl group in a saturated environment.

Predicted **C NMR Spectrum

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
Predictions are based on extensive databases and computational models that correlate
structure with chemical shifts.[3][4]

Table 2: Predicted 13C NMR Chemical Shifts (125 MHz, CDCIs)

Chemical Shift (0, ppm) .
Carbon Label . Assignment
(Predicted)

C-1 75.0 -O-CHa-

C-2 68.0 -O-CH2-

C-3 52.0 -C-CHz2-NH:z

C4 45.0 Quaternary Carbon
C-5 38.0 -CHa-

C-6 35.0 -CH>-

C-7 25.0 -CHs

Interpretation and Expert Insights:

o Ether Carbons (C-1, C-2): Similar to the protons, the carbons bonded to the oxygen atom are
the most deshielded, appearing at approximately 75.0 and 68.0 ppm.

o Aminomethyl Carbon (C-3): The carbon of the aminomethyl group is predicted around 52.0
ppm.

e Quaternary Carbon (C-4): The quaternary carbon, bonded to four other carbon/oxygen
atoms, is predicted to have a chemical shift of around 45.0 ppm. This signal will be of lower
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intensity in a standard proton-decoupled 13C spectrum due to the lack of a nuclear
Overhauser effect (NOE) enhancement from directly attached protons.

e Ring Methylene Carbons (C-5, C-6): The remaining ring carbons are found in the aliphatic
region, predicted around 38.0 and 35.0 ppm.

e Methyl Carbon (C-7): The methyl carbon is the most shielded, appearing furthest upfield at
approximately 25.0 ppm.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation

Dissolve ~10-20 mg of sample
in ~0.7 mL of deuterated
solvent (e.g., CDCls).

\ 4

Add internal standard
(e.g., TMS, 0.03% v/v).

:

Transfer to a 5 mm
NMR tube.

Data Acquisition (50‘; MHz Spectrometer)

Insert sample and lock
on the deuterium signal.

\ 4

Shim the magnetic field
to optimize homogeneity.

A4

Acquire 'H spectrum (e.g., 16 scans).

\
Acquire BC{'H} spectrum
(e.g., 1024 scans).

Data Pr‘ cessing

Apply Fourier Transform.

\ 4

Phase correct the spectra.

\ 4

Calibrate chemical shifts
to TMS (0.00 ppm).

\ 4

Integrate 'H signals and
pick peaks for all spectra.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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o Sample Preparation: Accurately weigh 10-20 mg of (3-Methyloxolan-3-yl)methanamine
and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in
a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS),
for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using
the deuterium signal from the solvent. Perform automated or manual shimming of the
magnetic field to maximize its homogeneity, which is critical for achieving high-resolution
spectra.

e H Spectrum Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a
90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Accumulating 16 scans is usually sufficient for a sample of this concentration.

e 13C Spectrum Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance and smaller gyromagnetic ratio of 3C, more scans (e.g., 1024 or more) and a
longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

o Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct the resulting spectra and reference the chemical shift scale to the TMS signal
at 0.00 ppm. Integrate the signals in the *H spectrum and perform peak picking for both
spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to the excitation of molecular vibrations (stretching, bending, etc.). Itis an
excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic vibrational frequencies of the
functional groups present in the molecule: a primary amine, a cyclic ether, and C-H bonds in a
saturated environment.[5][6]

Table 3: Predicted Major IR Absorption Bands
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Wavenumber

. Intensity Vibration Type Functional Group
(cm~*) (Predicted)
3350 - 3450 (two ) N-H Symmetric & ) )
Medium ] Primary Amine (-NH-2)
peaks) Asymmetric Stretch
2850 - 2960 Strong C-H Stretch Alkane (sp? C-H)
1590 - 1650 Medium N-H Bend (Scissoring)  Primary Amine (-NH2)
C-0O-C Asymmetric )
1070 - 1150 Strong Cyclic Ether
Stretch
800 - 900 Medium-Broad N-H Wag Primary Amine (-NH-2)

Interpretation and Expert Insights:

¢ N-H Stretching Region: The most diagnostic feature for the primary amine is the presence of
two distinct peaks in the 3350-3450 cm~1 region.[5][7] These correspond to the asymmetric
and symmetric stretching modes of the N-H bonds. Their appearance immediately confirms
the -NHz group.

e C-H Stretching Region: Strong absorptions just below 3000 cm~1 (typically 2850-2960 cm~1)
are characteristic of sp3 C-H stretching vibrations from the methyl and methylene groups on
the saturated ring and side chain.

e N-H Bending: A medium intensity peak between 1590-1650 cm~! is expected for the N-H
scissoring (bending) vibration of the primary amine.

e C-O-C Stretching: A very strong and prominent absorption band in the fingerprint region,
typically between 1070-1150 cm™1, is the hallmark of the C-O-C asymmetric stretching
vibration of the tetrahydrofuran ring. This is often the most intense peak in the spectrum for
cyclic ethers.[6]

» N-H Wagging: A broad, medium-intensity band may be observed in the 800-900 cm~1 range,
corresponding to the out-of-plane wagging of the N-H bonds.
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Experimental Protocol for IR Data Acquisition
(Attenuated Total Reflectance - ATR)

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty ATR accessory. This is crucial as it will be
automatically subtracted from the sample spectrum.

» Sample Application: Place a single drop of neat liquid (3-Methyloxolan-3-yl)methanamine
directly onto the center of the ATR crystal.

o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high-quality
spectrum with a resolution of 4 cm=1,

o Cleaning: After data collection, raise the press and thoroughly clean the ATR crystal with a
suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the molecular weight of the compound and structural
information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron lonization - El)

Electron lonization (EI) is a hard ionization technique that leads to extensive fragmentation.
The fragmentation of (3-Methyloxolan-3-yl)methanamine is predicted to be directed by the
two functional groups: the primary amine and the cyclic ether. The "nitrogen rule" states that a
molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight,
which is the case here (115).[8]

Table 4: Predicted Key Mass Fragments (EI-MS)

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1395352?utm_src=pdf-body
https://www.benchchem.com/product/b1395352?utm_src=pdf-body
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

m/z (Predicted) Proposed Fragment lon Comments
115 [CeH13NOJ* Molecular lon (M*)
114 [M-H]J* Loss of a hydrogen radical
Loss of the aminomethyl
85 [M - CHz2NHz]* _ .
radical via a-cleavage
a-cleavage adjacent to the
72 [CaH10N]* ) )
amine, loss of CsHsO radical
Cleavage of the C-C bond
71 [CaH7O]* between the ring and the side
chain
Iminium ion, a very common
30 [CH2NH2]*

fragment for primary amines

Interpretation and Fragmentation Pathway:

The fragmentation of this molecule is governed by the preferential stabilization of the resulting
carbocations and radical species. The primary sites for fragmentation are the bonds alpha (a)
to the heteroatoms (oxygen and nitrogen).

o a-Cleavage relative to Nitrogen: The C-C bond between the quaternary carbon and the
aminomethyl group is a prime site for cleavage. However, the most favorable a-cleavage for
primary amines involves the bond adjacent to the carbon bearing the nitrogen. This would
lead to the formation of a resonance-stabilized iminium ion. The most likely fragmentation is
the cleavage of the ring, leading to the fragment at m/z = 72. A smaller, but highly
characteristic fragment for primary amines is the [CH2NHz]* ion at m/z = 30.[9][10]

o a-Cleavage relative to Oxygen: The bonds alpha to the ring oxygen can also cleave. A
significant fragmentation pathway for cyclic ethers is the loss of an alkyl substituent attached
to the ring.[11] Cleavage of the bond between the quaternary carbon and the rest of the ring
can lead to the formation of a stable oxonium ion. The loss of the aminomethyl radical would
result in a fragment at m/z = 85.
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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS
with EI)

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent such as methanol or dichloromethane.

e Gas Chromatography (GC) Setup: Use a standard non-polar capillary column (e.g., DB-
5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for
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2 minutes, then ramp to 250°C at a rate of 10°C/min. The injector temperature should be set
to 250°C and the transfer line to the mass spectrometer at 280°C.

o Mass Spectrometry (MS) Setup: The ion source should be set to electron ionization (El)
mode with a standard electron energy of 70 eV. Set the mass analyzer (e.g., a quadrupole)
to scan a mass range of m/z 25 to 200.

e Injection and Acquisition: Inject 1 pL of the prepared sample into the GC. The compound will
be separated from any impurities on the GC column before entering the MS ion source,
where it will be fragmented and detected.

o Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak
corresponding to the compound. Extract the mass spectrum from this peak and analyze the
molecular ion and the fragmentation pattern.

Conclusion

This guide has presented a detailed, albeit predictive, spectroscopic analysis of (3-
Methyloxolan-3-yl)methanamine. The predicted *H NMR, 3C NMR, IR, and MS data provide
a robust spectroscopic signature that can be used to guide the synthesis and characterization
of this important molecule. By combining these predicted data with the provided, field-tested
experimental protocols, researchers and drug development professionals are well-equipped to
confirm the identity, purity, and structure of this compound with a high degree of confidence.
The principles of interpretation outlined herein serve as a valuable framework for the analysis
of other small molecules containing similar functional motifs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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